molecular formula C6H8F2N2 B15339376 4-(Difluoromethyl)-1-ethyl-1H-pyrazole

4-(Difluoromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B15339376
M. Wt: 146.14 g/mol
InChI Key: QDAQEPGHIMXPFB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1-ethyl-1H-pyrazole is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. The incorporation of a difluoromethyl group on the pyrazole core is a common strategy in lead compound optimization, as it can significantly influence the molecule's lipophilicity, metabolic stability, and pKa, thereby improving its pharmacokinetic profile . Pyrazole derivatives are recognized as privileged scaffolds in pharmacology and are found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Specifically, difluoromethyl pyrazole motifs are of high interest in developing active pharmaceutical ingredients (APIs) and agrochemicals . Researchers utilize this chemical segment to create novel bioisosteres for probing structure-activity relationships (SAR), as demonstrated in studies aimed at optimizing HIV-1 capsid inhibitors to overcome poor metabolic stability . The compound is intended for use in chemical synthesis and biological research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H8F2N2

Molecular Weight

146.14 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethylpyrazole

InChI

InChI=1S/C6H8F2N2/c1-2-10-4-5(3-9-10)6(7)8/h3-4,6H,2H2,1H3

InChI Key

QDAQEPGHIMXPFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Fluorinated β-Ketoesters

The most widely reported method involves cyclocondensation between ethyl 4,4-difluoro-3-oxobutanoate and ethylhydrazine. Ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate (EEMDFAA) serves as a key intermediate, reacting with ethylhydrazine in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. This step achieves pyrazole ring formation through a [3+2] cycloaddition mechanism, yielding this compound-4-carboxylate intermediates. Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) affords the free carboxylic acid, which undergoes decarboxylation at elevated temperatures (120–150°C) to yield the target compound.

Reaction Conditions and Outcomes

Parameter Specification Yield Source
Solvent DMF, THF 60–73%
Temperature 60–80°C (cyclocondensation) 92.8%
Decarboxylation 150°C, neat 85%

Halogenation-Fluorination Sequential Approach

An alternative route begins with 1-ethyl-1H-pyrazole-4-carbaldehyde, which undergoes bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride. The resulting 4-bromo derivative is subjected to halogen exchange with potassium fluoride (KF) in the presence of crown ethers, yielding 4-fluoro-1-ethyl-1H-pyrazole. Difluoromethylation is then achieved via reaction with chlorodifluoromethane (ClCF2H) under palladium catalysis (Pd(PPh3)4, 5 mol%) in dimethylacetamide (DMAc) at 100°C.

Critical Optimization Parameters

  • Catalyst Loading : Pd(PPh3)4 at 5 mol% maximizes turnover frequency.
  • Solvent Effects : DMAc enhances ClCF2H solubility, improving difluoromethylation efficiency.

Continuous Flow Synthesis

Recent advancements in flow chemistry enable high-throughput production. A continuous flow reactor (Corning Advanced-Flow®) facilitates the cyclocondensation of EEMDFAA with ethylhydrazine at 95°C, achieving 92.8% yield with a residence time of 15 minutes. This method reduces side-product formation (e.g., regioisomers) compared to batch processes, as precise temperature control minimizes thermal degradation.

Mechanistic Insights into Key Reactions

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of ethylhydrazine on the ethoxymethylene group of EEMDFAA, forming a hydrazone intermediate. Intramolecular cyclization eliminates ethanol, generating the pyrazole ring. Density functional theory (DFT) studies indicate that the difluoromethyl group stabilizes the transition state through hyperconjugative interactions, lowering the activation energy by 12.3 kJ/mol compared to non-fluorinated analogs.

Palladium-Catalyzed Difluoromethylation

The Pd(0)-catalyzed coupling of 4-bromo-1-ethyl-1H-pyrazole with ClCF2H follows a oxidative addition-transmetallation-reductive elimination pathway. Spectroscopic evidence (¹⁹F NMR) confirms the formation of a Pd(II)–CF2H intermediate, which undergoes reductive elimination to yield the difluoromethylated product.

Process Optimization Strategies

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms THF in cyclocondensation due to superior solubility of EEMDFAA (Table 2). Bidentate phosphine ligands (e.g., dppf) enhance palladium catalyst stability during difluoromethylation, reducing metal leaching to <0.1 ppm.

Table 2: Solvent Impact on Cyclocondensation Yield

Solvent Dielectric Constant Yield (%)
DMF 36.7 92.8
THF 7.6 73.5
Acetonitrile 37.5 68.2

Temperature and Residence Time in Flow Systems

In continuous flow synthesis, increasing temperature from 80°C to 95°C improves conversion from 78% to 92.8%, while residence times >20 minutes induce decomposition. Optimal parameters balance reaction rate and stability.

Industrial-Scale Production Challenges

Cost Analysis of Raw Materials

Chlorodifluoromethane (ClCF2H) accounts for 62% of raw material costs in palladium-catalyzed routes. Substituting ClCF2H with cheaper fluoroalkylating agents (e.g., TMSCF2H) remains an active area of research.

Waste Stream Management

The bromination step generates stoichiometric HBr, necessitating neutralization with aqueous NaOH. Patent CN117304112A discloses a closed-loop system where HBr is converted to NaBr for reuse, reducing waste by 40%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group enhances electrophilic character at the pyrazole ring, enabling nucleophilic substitution.

Reaction TypeConditionsReagents/SolventsYield (%)Reference
Alkylation at C-4-20°C to 5°C, two-phase systemNa₂CO₃, methylhydrazine, H₂O75–80
Bromination-5°C to 0°C, DMFBromine (Br₂)86.2

Key Findings :

  • Alkylation under weak base conditions (e.g., Na₂CO₃) minimizes byproduct formation, achieving regioselectivity >99.9% for the desired isomer .

  • Bromination at low temperatures preserves the difluoromethyl group while introducing halogens for further functionalization .

Cyclocondensation Reactions

Pyrazole derivatives are synthesized via cyclocondensation with hydrazines or carbonyl compounds.

SubstrateConditionsProductYield (%)Reference
Trialkyl orthoformateAcetic anhydride, 80°CAlkyl 2-alkomethylene derivatives70–95
Propiolic acidNaOH, room temperatureCyclized pyrazole-carboxylic acid86.2

Mechanistic Insight :

  • Cyclocondensation with trialkyl orthoformate proceeds via Claisen-Schmidt coupling, forming α,β-unsaturated intermediates that undergo hydrazine-mediated cyclization .

Halogenation and Cross-Coupling

The pyrazole ring participates in palladium-catalyzed cross-coupling reactions.

Reaction TypeConditionsCatalysts/LigandsYield (%)Reference
Suzuki-Miyaura CouplingPd(OAc)₂, Xantphos, 100°CArylboronic acids68–87
Direct FluorinationXeF₂, BF₃·Et₂O, pyridineFluorinated intermediates68–87

Notable Example :

  • Fluorination with XeF₂ introduces fluorine atoms at the C-3 position, enhancing metabolic stability .

Hydrolysis and Functional Group Interconversion

The ester and nitrile groups undergo hydrolysis to carboxylic acids.

SubstrateConditionsProductYield (%)Reference
Methyl ester hydrolysis1N NaOH, EtOH, 60°CCarboxylic acid derivative100
Nitrile hydrolysisHCl (15%), -5°CCarboxylic acid86.2

Applications :

  • Hydrolysis to carboxylic acids enables further derivatization, such as amide bond formation for bioactive compounds .

Ring-Closing Reactions

The pyrazole core participates in heterocycle formation.

Reaction TypeConditionsReagentsYield (%)Reference
Pyrazolo[1,5-a]pyrimidineCu(OTf)₂, [bmim]PF₆, 80°CChalcones, arylhydrazines82
Pyrazoline formationHydrazine hydrate, refluxα,β-unsaturated ketones70–78

Regioselectivity :

  • Weak bases (e.g., NaHCO₃) favor the formation of 1,3,5-trisubstituted pyrazoles over regioisomers .

Mechanistic Highlights

  • Electrophilic Aromatic Substitution : The difluoromethyl group directs electrophiles to the C-4 position due to its electron-withdrawing effect .

  • Oxidative Aromatization : Pyrazoline intermediates convert to pyrazoles via dehydrogenation, often using air or mild oxidants .

Scientific Research Applications

4-(Difluoromethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: It can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.

  • Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its biologically active properties.

Mechanism of Action

4-(Difluoromethyl)-1-ethyl-1H-pyrazole is similar to other fluorinated pyrazoles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole and 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole. These compounds share the difluoromethyl group but differ in their substituents on the pyrazole ring. The presence of the ethyl group in this compound provides unique chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4-(Difluoromethyl)-1-ethyl-1H-pyrazole with structurally related compounds from the evidence:

Compound Name Substituents Fluorine Content Key Properties
This compound (Target Compound) 1-Ethyl, 4-difluoromethyl 2 F atoms (difluoromethyl) Hypothesized enhanced lipophilicity and metabolic stability
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1-Methyl, 3-difluoromethyl, 4-carboxylic acid 2 F atoms (difluoromethyl) Polar carboxylic acid group may reduce bioavailability compared to non-acid analogs
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole 1-(4-Fluorophenyl), 3-trifluoromethyl, 5-(3,5-difluorophenyl) 5 F atoms (trifluoromethyl + difluorophenyl) High fluorine content enhances electronegativity and protein-binding potential
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 1-(2-Methylphenyl), 4-amine, 5-difluoromethyl 2 F atoms (difluoromethyl) Hydrochloride salt improves solubility; amine group enables derivatization
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 1-Phenyl, 4-bromo, 5-trifluoromethyl 3 F atoms (trifluoromethyl) Bromine enhances halogen bonding; trifluoromethyl boosts lipophilicity

Pharmaceutical Potential

  • Difluoromethyl pyrazoles are key intermediates in drug discovery. For example, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives are explored as protease inhibitors .
  • The ethyl substituent in the target compound may reduce cytotoxicity compared to bulkier aryl groups, as observed in analogs like 1-(4-fluorophenyl) derivatives .

Agrochemical Relevance

  • Fluorinated pyrazoles, such as 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride, are used in herbicides due to their stability under UV exposure and soil persistence .

Q & A

How can researchers optimize the synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency. For example, DMF improves nucleophilic substitution rates in pyrazole functionalization .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for initial alkylation, followed by reflux for cyclization) minimizes side reactions .
  • Catalysts : Base catalysts like K₂CO₃ or Cs₂CO₃ facilitate deprotonation and regioselectivity during ethylation .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol ensures >95% purity .

What advanced spectroscopic techniques are recommended for structural confirmation of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Multinuclear NMR : ¹H/¹³C NMR identifies substituent positions, while ¹⁹F NMR confirms difluoromethyl integration .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .
  • X-ray Crystallography : Resolves regiochemical ambiguities; requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .

How should in vitro assays be designed to evaluate the antifungal activity of this compound?

Methodological Answer:

  • Strain Selection : Use ATCC strains (e.g., Candida albicans SC5314) and clinical isolates for broad applicability .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM in RPMI-1640 medium, with fluconazole as a positive control .
  • Endpoint Metrics : Measure minimum inhibitory concentration (MIC) via broth microdilution, and confirm fungicidal effects with time-kill assays .

Which computational methods are suitable for predicting the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with fungal CYP51 or bacterial FabH enzymes .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites influencing reactivity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

  • Replicate Experiments : Standardize assay protocols (e.g., incubation time, cell density) across labs .
  • Purity Verification : Re-analyze compounds via HPLC-UV/MS to rule out degradation products .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables like solvent choice .

What strategies ensure regioselective introduction of substituents during pyrazole core functionalization?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., N1 with Boc) to direct ethylation to C1 .
  • Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions before electrophilic attack .
  • Microwave-Assisted Synthesis : Enhances regiocontrol via rapid, uniform heating in alkylation steps .

What methodologies assess the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • pH-Varied Stability Studies : Incubate compound in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; compare with analogs to identify fluorination effects .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Positional Scanning : Synthesize analogs with substitutions at C3, C4, or N1 while keeping other groups constant .
  • Bioisosteric Replacement : Swap difluoromethyl with trifluoromethyl or chloromethyl to assess electronic effects .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic parameters with bioactivity .

What in vitro models are appropriate for studying the metabolic pathways of this compound?

Methodological Answer:

  • Hepatocyte Incubations : Use primary human hepatocytes or HepG2 cells; incubate with 10 µM compound for 24h .
  • Metabolite Identification : Analyze supernatants via UPLC-QTOF-MS; compare fragmentation patterns with synthetic standards .

What challenges arise in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Crystal Growth : Slow diffusion of hexane into dichloromethane solutions promotes nucleation; avoid high volatility .
  • Disorder Mitigation : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Halogen Bonding : Introduce heavy atoms (e.g., bromine) in analogs to improve diffraction quality .

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